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Compound of Interest

Compound Name: 1-(4-Isobutylphenyl)ethanamine

Cat. No.: B070663 Get Quote

An In-depth Technical Guide to 1-(4-
Isobutylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 1-(4-isobutylphenyl)ethanamine, a primary amine that is recognized as a

process impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug

(NSAID), ibuprofen.[1] A thorough understanding of its properties is crucial for quality control,

process optimization, and safety assessment in pharmaceutical development.

Chemical Identity and Basic Properties
1-(4-Isobutylphenyl)ethanamine is a chiral compound, existing as a racemic mixture and as

individual enantiomers. The fundamental identifiers and properties are summarized below.
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Property Value Reference

IUPAC Name

1-(4-(2-

methylpropyl)phenyl)ethanami

ne

Synonyms

1-(4-

Isobutylphenyl)ethylamine, α-

Methyl-4-isobutylbenzylamine

[2]

Molecular Formula C₁₂H₁₉N [2][3]

Molecular Weight 177.29 g/mol [2][3]

CAS Number 164579-51-5 (Racemate) [2]

1212142-57-8 ((R)-

enantiomer)
[3]

Appearance
White to off-white crystalline

powder
[4]

Physicochemical Data
Detailed experimental data on the physicochemical properties of 1-(4-
isobutylphenyl)ethanamine are not extensively reported in publicly available literature. The

following table includes available data and values for structurally related compounds to provide

an estimation.
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Property Value Notes

Melting Point
Data not available for the free

base.

The hydrochloride salt of

related amines often presents

a defined melting point.

Boiling Point
Estimated to be around 240-

270 °C

Based on the boiling point of

the related ketone, 1-(4-

isobutylphenyl)ethan-1-one

(268 °C).[5]

Density Data not available

Solubility

Practically insoluble in water;

freely soluble in organic

solvents like ethanol, acetone,

and dichloromethane.

Inferred from the properties of

ibuprofen and its precursors.[4]

pKa (Conjugate Acid)
Estimated to be around 9.5 -

10.5

Typical range for primary

benzylic amines.

Computationally Predicted Properties:

Property Value Source

LogP 2.9048 ChemScene[3]

Topological Polar Surface Area

(TPSA)
26.02 Å² ChemScene[3]

Hydrogen Bond Donors 1 ChemScene[3]

Hydrogen Bond Acceptors 1 ChemScene[3]

Rotatable Bonds 3 ChemScene[3]

Spectral Data
Detailed experimental spectra for 1-(4-isobutylphenyl)ethanamine are not readily available in

public databases. The expected spectral characteristics are outlined below based on its
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chemical structure.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the different

proton environments in the molecule.

Aromatic Protons: Two doublets in the range of δ 7.0-7.3 ppm, characteristic of a para-

substituted benzene ring.

Methine Proton (-CH(NH₂)-): A quartet around δ 4.0-4.3 ppm, coupled to the adjacent methyl

protons.

Amino Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and

solvent dependent, typically between δ 1.5-3.0 ppm.

Isobutyl Group Protons:

A doublet for the two methyl groups (-CH(CH₃)₂) around δ 0.9 ppm.

A multiplet for the methine proton (-CH(CH₃)₂) around δ 1.8-2.0 ppm.

A doublet for the methylene protons (-CH₂-) around δ 2.4 ppm.

Methyl Protons (-CH₃): A doublet coupled to the methine proton, appearing around δ 1.3-1.5

ppm.

¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon skeleton.

Aromatic Carbons: Signals in the region of δ 125-145 ppm. The carbon attached to the

isobutyl group and the carbon attached to the ethanamine group will be distinct from the

other aromatic carbons.

Methine Carbon (-CH(NH₂)-): A signal in the range of δ 50-60 ppm.

Isobutyl Group Carbons:
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Methyl carbons (-CH(CH₃)₂) around δ 22 ppm.

Methine carbon (-CH(CH₃)₂) around δ 30 ppm.

Methylene carbon (-CH₂-) around δ 45 ppm.

Methyl Carbon (-CH₃): A signal around δ 24 ppm.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.

N-H Stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹, characteristic of

a primary amine.

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

N-H Bend (Scissoring): A medium to strong absorption around 1590-1650 cm⁻¹.

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretch: A weak to medium absorption in the 1020-1250 cm⁻¹ range.

Experimental Protocols
While specific, detailed experimental protocols for the characterization of 1-(4-
isobutylphenyl)ethanamine are not published as standalone documents, standard laboratory

procedures for the analysis of organic amines are applicable. The following sections outline the

general methodologies.

Synthesis and Purification
The synthesis of 1-(4-isobutylphenyl)ethanamine typically involves the reductive amination of

1-(4-isobutylphenyl)ethanone.

Workflow for Reductive Amination:
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1-(4-Isobutylphenyl)ethanone

Intermediate Imine

 + Ammonia

Ammonia Source
(e.g., NH₃, NH₄OAc)

Reducing Agent
(e.g., NaBH₃CN, H₂/Catalyst)

1-(4-Isobutylphenyl)ethanamine

 + Reducing Agent

Purification
(e.g., Distillation, Chromatography)

Dissolve Amine in Solvent

Titrate with Standard Acid

Monitor pH with Electrode

Plot pH vs. Volume of Titrant

Determine pKa at Half-Equivalence Point
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Arachidonic Acid

COX-1 / COX-2 Prostaglandins Inflammation & Pain

Ibuprofen

Inhibits

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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